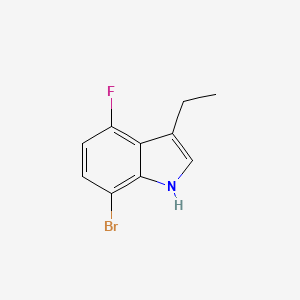

7-Bromo-3-ethyl-4-fluoro-1H-indole

Descripción general

Descripción

Indole derivatives are a significant class of heterocyclic compounds. They are important types of molecules and natural products and play a main role in cell biology1. However, specific information about “7-Bromo-3-ethyl-4-fluoro-1H-indole” is not readily available.

Synthesis Analysis

While I couldn’t find specific synthesis methods for “7-Bromo-3-ethyl-4-fluoro-1H-indole”, indole derivatives are generally synthesized using various methods1. The exact method would depend on the specific substituents and their positions on the indole ring.

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. However, specific structural data for “7-Bromo-3-ethyl-4-fluoro-1H-indole” is not available in the sources I found.Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions. However, the specific reactions that “7-Bromo-3-ethyl-4-fluoro-1H-indole” can undergo are not mentioned in the sources I found.Aplicaciones Científicas De Investigación

Absorption and Fluorescence Properties

- Absorption and Fluorescence Spectra of Ring-Substituted Indole Derivatives : Indole derivatives, including those similar to 7-Bromo-3-ethyl-4-fluoro-1H-indole, have been studied for their absorption and fluorescence spectra. These compounds exhibit varying absorbance maxima and fluorescence quantum yields, with particular interest in their applications in biophysical chemistry (Carić et al., 2004).

Antimicrobial and Antiproliferative Activities

- Synthesis and Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Derivatives of indole, including bromoindole carbohydrazides, have been synthesized and evaluated for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating potential applications in medical research and drug development (Narayana et al., 2009).

Synthesis Methods and Chemical Properties

- Monobrominated Ethyl Indole Synthesis : Research on the synthesis of bromoindoles, including methods to produce 7-bromoindole, contributes to our understanding of efficient production techniques for these compounds (Leggetter & Brown, 1960).

Pharmacological Applications

- HIV-1 Attachment Inhibitor Discovery : Indole derivatives have been identified as potential HIV-1 attachment inhibitors. This includes research on 4-fluoro and 7-azaindole derivatives, underscoring the importance of such compounds in antiviral drug development (Wang et al., 2003).

Anticancer Research

- Synthesis and Antiproliferative Evaluation of Indole Derivatives : Indole compounds, including 3-amino-1H-7-azaindoles, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents (Diao et al., 2019).

Antidiabetic Potential

- Indole-based Hybrid Oxadiazole Scaffolds as Anti-Diabetic Agents : Research into indole-based compounds has revealed their potential as antidiabetic agents, further expanding the scope of medical applications for these chemicals (Nazir et al., 2018).

Safety And Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the specific compound. However, I couldn’t find an MSDS for “7-Bromo-3-ethyl-4-fluoro-1H-indole”.

Direcciones Futuras

The future directions for research on “7-Bromo-3-ethyl-4-fluoro-1H-indole” would depend on its properties and potential applications, which are not specified in the sources I found.

Please note that this information is based on the closest matches I could find and may not be entirely accurate or complete for “7-Bromo-3-ethyl-4-fluoro-1H-indole”. For more specific and accurate information, further research or consultation with a chemistry professional may be necessary.

Propiedades

IUPAC Name |

7-bromo-3-ethyl-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-7(11)3-4-8(12)9(6)10/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUVFZPKWJJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C(C=CC(=C12)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-ethyl-4-fluoro-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)

![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)

![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)